Drostanolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. [] It is classified as an androgen, a group of hormones that play a key role in the development and maintenance of male sexual characteristics. [] While primarily recognized for its historical use in medicine, drostanolone's role in contemporary scientific research has expanded to encompass various fields including endocrinology, biochemistry, and analytical chemistry.
Drostanolone is synthesized from testosterone through various chemical modifications. It falls under the category of anabolic androgenic steroids, which are synthetic derivatives of testosterone designed to promote muscle growth and enhance physical performance. Its classification includes:
Drostanolone can be synthesized through several methods, often involving the modification of testosterone. The key steps typically include:
One common synthesis route involves:
Drostanolone undergoes various chemical reactions that are significant for its applications:
Drostanolone exerts its effects primarily through interaction with androgen receptors in muscle tissues. The mechanism includes:
Drostanolone's purity can be analyzed using techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are essential for confirming its identity in doping control contexts .
Drostanolone has several applications in both medical and athletic fields:
Additionally, drostanolone is frequently monitored in doping control due to its prevalence among athletes seeking performance enhancement . Its metabolites are analyzed using advanced mass spectrometry techniques during anti-doping tests.
Drostanolone (chemical name: 2α-methyl-5α-androstan-17β-ol-3-one) was first synthesized in 1959 by Ringold et al. through structural modification of dihydrotestosterone (DHT) [1] [7]. The critical innovation involved introducing a methyl group at the C2α position of the DHT molecule, achieved via a three-step chemical process:
This C2α methylation conferred unique biochemical properties, including resistance to 5α-reductase metabolism and reduced affinity for 3α-hydroxysteroid dehydrogenase, thereby enhancing its anabolic-to-androgenic ratio compared to unmodified DHT [1] [6]. The synthesis was patented in 1959 (US Patent 2,908,693) and commercially developed as the propionate ester (drostanolone propionate) to prolong bioavailability [1] [6].
Table 1: Key Milestones in Drostanolone Development
Year | Development | Significance |
---|---|---|
1959 | First synthesis by Ringold et al. [1] | Creation of novel 2α-methylated DHT derivative |
1961 | Introduction of drostanolone propionate (Masteron) [6] | First pharmaceutical application for breast cancer |
1966 | Industrial-scale synthesis optimization (GB1005896) [3] | Improved manufacturing efficiency |
1970s | Adoption in bodybuilding communities [10] | Non-medical use for physique enhancement |
Drostanolone propionate received FDA approval in the early 1960s under brand names Drolban and Masteron for advanced inoperable breast cancer in women [1] [6]. Its therapeutic mechanism involved dual pathways:
Clinical studies from the 1960s-1980s demonstrated response rates of 20-30% in metastatic breast cancer, with superior tolerability in women compared to testosterone propionate due to reduced virilization potential [1] [6]. The drug was typically administered at 100-200mg/week intramuscularly, though detailed dosage protocols are excluded per scope requirements [6].
Emerging research has re-evaluated drostanolone's pharmacological context within modern androgen modulation paradigms. In ERα+ breast cancer, AR activation exerts tumor-suppressive effects by:
Conversely, in triple-negative breast cancer (TNBC), AR signaling may promote oncogenesis through SRC/PI3K/FAK pathway activation, suggesting context-dependent therapeutic implications [2] [4].
Table 2: Therapeutic Evolution in Breast Cancer Subtypes
Breast Cancer Subtype | AR/ER Expression | Drostanolone Mechanism | Clinical Response |
---|---|---|---|
ERα+ (Luminal A/B) | AR+ (70-90%), ER+ | ERα antagonism via AR competition at EREs [2] [8] | Tumor suppression (20-30% response) [6] |
HER2+ | AR+ (40-60%), ER- | HER2/HER3 upregulation via AR-WNT/β-catenin loop [2] | Limited clinical data |
TNBC (Basal-like) | AR+ (20-40%), ER- | Oncogenic SRC/PI3K/FAK pathway activation [2] [4] | Potential disease promotion |
Drostanolone's pharmacokinetic limitations spurred derivative development, primarily through esterification at the 17β-hydroxyl position:
Drostanolone Propionate
Drostanolone Enanthate
Table 3: Comparative Analysis of Drostanolone Derivatives
Property | Drostanolone (Base) | Drostanolone Propionate | Drostanolone Enanthate |
---|---|---|---|
Molecular Formula | C₂₀H₃₂O₂ [1] | C₂₃H₃₆O₃ [6] | C₂₇H₄₄O₃ [10] |
Molecular Weight | 304.474 g/mol [1] | 360.538 g/mol [6] | 416.64 g/mol [10] |
Ester Chain Length | None | C3 (Propionate) | C7 (Enanthate) |
Half-Life | Hours (unstable) | ~2 days [6] | >7 days [10] |
Primary Application Era | Experimental (1959-) | Clinical (1961-1990s) | Performance enhancement (1970s-) |
Compared to other 20th-century anabolic steroids, drostanolone derivatives exhibited unique properties:
Pharmaceutical development shifted toward anti-androgens by the 1990s, relegating drostanolone derivatives to niche applications. However, modern research continues to explore androgen modulation in breast cancer therapeutics, with drostanolone's historical development providing valuable structure-activity relationship data [2] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7